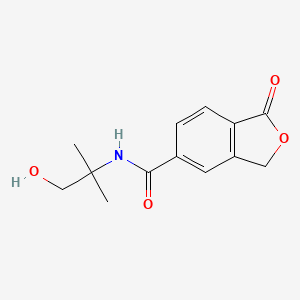
N-(1-hydroxy-2-methylpropan-2-yl)-1-oxo-1,3-dihydroisobenzofuran-5-carboxamide
Cat. No. B8568941
M. Wt: 249.26 g/mol
InChI Key: HNWLPTIKBKJXOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06911548B2
Procedure details


To thionyl chloride (130 ml), cooled at −10° C., 2-[[(1-oxo-1,3-dihydroiso-benzofuran-5-yl)carbonyl]amino]-2-methyl-1-propanol (85 g, 0.34 mol) is added portionwise with stirring. The temperature is maintained at −10→−5° C. for 1.5 hours whereafter the cooling is removed and the reaction is stirred overnight at ambient temperature. It is then cooled to 0° C. and tetrahydrofuran (860 mL) is added dropwise keeping the temperature below +8° C. The obtained suspension is kept under stirring for 2 hours at 5° C., and then filtered and the crystals washed with tetrahydrofuran (150 mL). The wet solid is dissolved in deionized water (400 mL) and the pH is adjusted to 9.1 by the addition of 25% aqueous ammonia. The solid is filtered, washed with deionized water and dried for 14 hours at 50° C. under reduced pressure. Yield: 62.8 g (80%) of a white product having a purity (HPLC, peak area)=94%. 1H NMR (DMSO d-6, 500 MHz): 1.31 (6H, s), 4.18 (2H, s), 5.44 (2H, s), 7.9 (1H, d, J=11.3 Hz), 8.01 (1H, d, J=11.3 Hz), 8.12 (1H, s).
Quantity
85 g
Type
reactant
Reaction Step One


Identifiers


|
REACTION_CXSMILES
|
[O:1]=[C:2]1[C:10]2[C:5](=[CH:6][C:7]([C:11]([NH:13][C:14]([CH3:18])([CH3:17])[CH2:15][OH:16])=O)=[CH:8][CH:9]=2)[CH2:4][O:3]1>S(Cl)(Cl)=O>[CH3:17][C:14]1([CH3:18])[CH2:15][O:16][C:11]([C:7]2[CH:6]=[C:5]3[C:10](=[CH:9][CH:8]=2)[C:2](=[O:1])[O:3][CH2:4]3)=[N:13]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
85 g
|
|
Type
|
reactant
|
|
Smiles
|
O=C1OCC2=CC(=CC=C12)C(=O)NC(CO)(C)C
|
Step Two
|
Name
|
|
|
Quantity
|
130 mL
|
|
Type
|
solvent
|
|
Smiles
|
S(=O)(Cl)Cl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-5 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is removed
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the reaction is stirred overnight at ambient temperature
|
|
Duration
|
8 (± 8) h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
It is then cooled to 0° C.
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
tetrahydrofuran (860 mL) is added dropwise
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the temperature below +8° C
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
under stirring for 2 hours at 5° C.
|
|
Duration
|
2 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
the crystals washed with tetrahydrofuran (150 mL)
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The wet solid is dissolved in deionized water (400 mL)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the pH is adjusted to 9.1 by the addition of 25% aqueous ammonia
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The solid is filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with deionized water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried for 14 hours at 50° C. under reduced pressure
|
|
Duration
|
14 h
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
CC1(N=C(OC1)C=1C=C2COC(C2=CC1)=O)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
